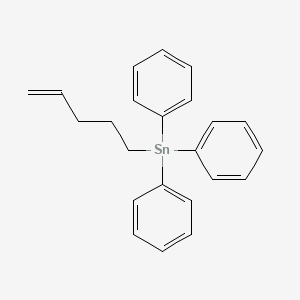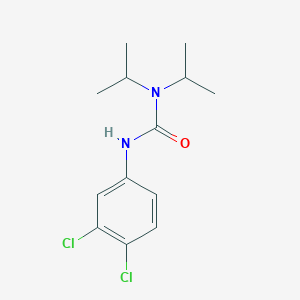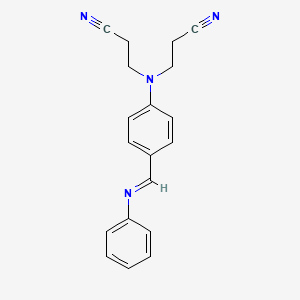
5-(2-Chloro-5-nitroanilino)-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Chloro-5-nitroanilino)-5-oxopentanoic acid is an organic compound characterized by the presence of a chloro and nitro group attached to an aniline ring, which is further connected to a pentanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-5-nitroanilino)-5-oxopentanoic acid typically involves the nitration of 2-chloroaniline followed by a series of reactions to introduce the pentanoic acid group. One common method involves the following steps:
Nitration: 2-chloroaniline is nitrated using a mixture of nitric acid and sulfuric acid to produce 2-chloro-5-nitroaniline.
Amination: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst.
Acylation: The resulting 2-chloro-5-aminoaniline is then acylated with a suitable acylating agent to introduce the pentanoic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
5-(2-Chloro-5-nitroanilino)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group under basic conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product is 5-(2-Chloro-5-aminoanilino)-5-oxopentanoic acid.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
科学的研究の応用
5-(2-Chloro-5-nitroanilino)-5-oxopentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-(2-Chloro-5-nitroanilino)-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group may also participate in binding interactions with proteins or enzymes, influencing their activity.
類似化合物との比較
Similar Compounds
2-Chloro-5-nitroaniline: Similar in structure but lacks the pentanoic acid group.
5-Chloro-2-nitroaniline: Another isomer with different positioning of the chloro and nitro groups.
2-Chloro-4-nitroaniline: Differently substituted aniline derivative.
Uniqueness
5-(2-Chloro-5-nitroanilino)-5-oxopentanoic acid is unique due to the presence of both the nitroaniline and pentanoic acid moieties, which confer distinct chemical and biological properties
特性
CAS番号 |
196943-45-0 |
|---|---|
分子式 |
C11H11ClN2O5 |
分子量 |
286.67 g/mol |
IUPAC名 |
5-(2-chloro-5-nitroanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C11H11ClN2O5/c12-8-5-4-7(14(18)19)6-9(8)13-10(15)2-1-3-11(16)17/h4-6H,1-3H2,(H,13,15)(H,16,17) |
InChIキー |
YAVQFUQPULFNBD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)CCCC(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(Methylsulfanyl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11947686.png)











![2-methyl-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)propanamide](/img/structure/B11947731.png)
